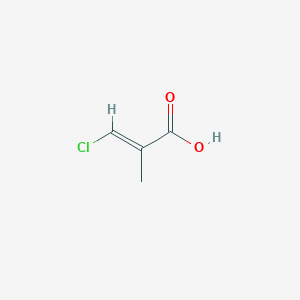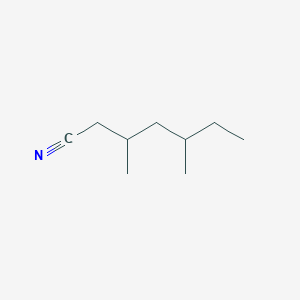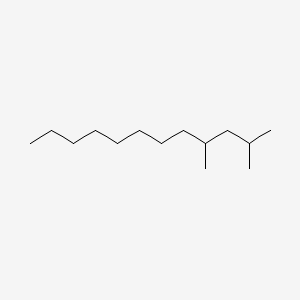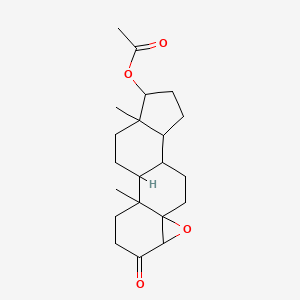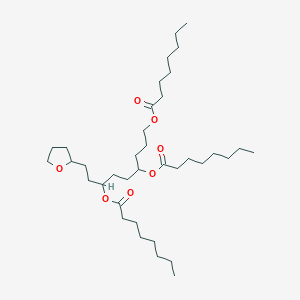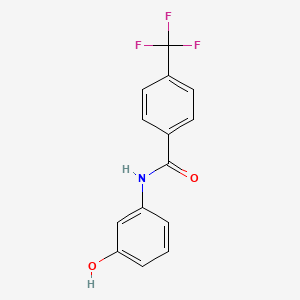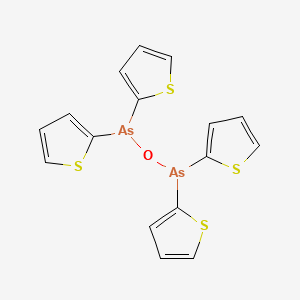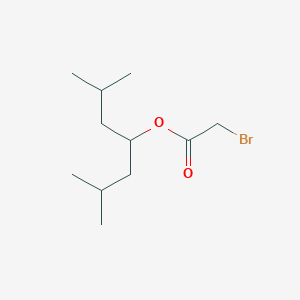
2,6-Dimethylheptan-4-yl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylheptan-4-yl bromoacetate is an organic compound with the molecular formula C₁₁H₂₁BrO₂ It is a bromoacetate ester derived from 2,6-dimethylheptanol
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylheptan-4-yl bromoacetate can be synthesized through the esterification of 2,6-dimethylheptanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylheptan-4-yl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylheptanol and bromoacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: The major products are 2,6-dimethylheptanol and bromoacetic acid.
Reduction: The primary product is 2,6-dimethylheptanol.
Scientific Research Applications
2,6-Dimethylheptan-4-yl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethylheptan-4-yl bromoacetate involves its reactivity towards nucleophiles. The bromine atom in the bromoacetate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various substrates, including biomolecules and synthetic intermediates.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylheptan-4-yl acetate: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,6-Dimethylheptan-4-yl chloroacetate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of nucleophiles it can react with.
2,6-Dimethylheptan-4-yl iodide: Contains an iodine atom, making it more reactive than the bromoacetate due to the better leaving group ability of iodine.
Uniqueness
2,6-Dimethylheptan-4-yl bromoacetate is unique due to its balanced reactivity. The bromine atom provides a good leaving group, making it suitable for a wide range of nucleophilic substitution reactions, while still being stable enough for practical handling and storage.
Properties
CAS No. |
6282-13-9 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
2,6-dimethylheptan-4-yl 2-bromoacetate |
InChI |
InChI=1S/C11H21BrO2/c1-8(2)5-10(6-9(3)4)14-11(13)7-12/h8-10H,5-7H2,1-4H3 |
InChI Key |
ZGTHVYKDMSKODS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
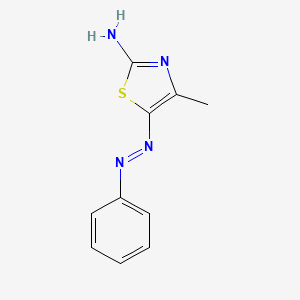
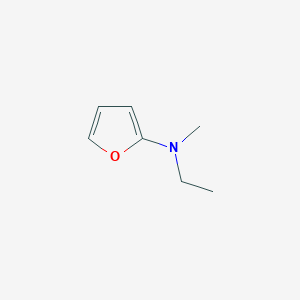
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

